N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazole ring, a piperidine ring, and a tosyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 1,3,4-oxadiazole ring would likely contribute to the rigidity of the molecule, while the piperidine ring and the tosyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups could potentially allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of several polar functional groups could potentially make this compound soluble in polar solvents .Scientific Research Applications
Antitumor Activity
Research indicates that compounds with structures related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide have been evaluated for their potential as antitumor agents. For instance, dibenzo[1,4]dioxin-1-carboxamides, which share a structural motif with the compound , have shown activity against P388 leukemia in vitro and in vivo, suggesting a mechanism of action through DNA intercalation similar to other antitumor agents. These compounds have been noted for their potential to combat resistance mechanisms arising from the expression of topoisomerase II beta isozyme, indicating their relevance in developing drugs against cancer resistance mechanisms (Lee et al., 1992).
Antimicrobial Activity
Compounds derived from 1,3,4-oxadiazole, a core component of the compound of interest, have been explored for their antimicrobial properties. Novel compounds featuring piperazine carboxamides and 1,3,4-oxadiazol-2-yl substitutions demonstrated moderate to good activities against various bacterial and fungal strains. This research opens pathways for the development of new antimicrobial agents leveraging the 1,3,4-oxadiazole core for combating resistant microbial infections (Jadhav et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c1-15-2-5-18(6-3-15)34(29,30)27-10-8-16(9-11-27)21(28)24-23-26-25-22(33-23)17-4-7-19-20(14-17)32-13-12-31-19/h2-7,14,16H,8-13H2,1H3,(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFDGZUUHIEEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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